2-(Piperidin-1-yl)ethane-1-sulfonamide

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

2-(Piperidin-1-yl)ethane-1-sulfonamide (CAS 71365-65-6) is a compact, N1-linked piperidine sulfonamide (MW 192.28, C₇H₁₆N₂O₂S). Its primary sulfonamide group and tertiary amine tail confer balanced polarity—the sulfonamide provides hydrogen-bond donor/acceptor capacity for target engagement, while the piperidine ring contributes conformational constraint and basicity modulation central to pharmacokinetic optimization in medicinal chemistry.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Cat. No. B13246354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)ethane-1-sulfonamide
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCS(=O)(=O)N
InChIInChI=1S/C7H16N2O2S/c8-12(10,11)7-6-9-4-2-1-3-5-9/h1-7H2,(H2,8,10,11)
InChIKeyJQJFOPZERPHUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)ethane-1-sulfonamide: Core Sulfonamide Building Block for Kinase and Hydrolase Inhibitor Discovery


2-(Piperidin-1-yl)ethane-1-sulfonamide (CAS 71365-65-6) is a compact, N1-linked piperidine sulfonamide (MW 192.28, C₇H₁₆N₂O₂S) [1]. Its primary sulfonamide group and tertiary amine tail confer balanced polarity—the sulfonamide provides hydrogen-bond donor/acceptor capacity for target engagement, while the piperidine ring contributes conformational constraint and basicity modulation central to pharmacokinetic optimization in medicinal chemistry [2]. The piperidinyl-sulfonamide moiety has been validated as a common pharmacophore in dual FAAH/sEH inhibitors, establishing this scaffold as a privileged starting point for multitarget-directed ligand programs [2].

Reported dual FAAH/sEH pharmacophore core
Balanced sulfonamide H-bond donor/acceptor capacity
Compact fragment-compatible scaffold (MW 192)
Suitable for kinase and hydrolase inhibitor discovery programs

Procurement Risk: Why 2-(Piperidin-1-yl)ethane-1-sulfonamide Cannot Be Replaced by Common Analogs


Piperidine sulfonamide isomers and analogs are not functionally interchangeable. Positional isomerism (N1 vs. N3 vs. N4 substitution) alters nitrogen basicity (pKa), molecular geometry, and synthetic accessibility of downstream products [1]. The oxo-substituted analog 2-oxo-2-(piperidin-1-yl)ethane-1-sulfonamide (CAS 1597285-26-1) introduces an additional carbonyl, increasing MW by 7.3% and eliminating the flexible ethylene linker—changes that fundamentally alter the pharmacophore distance between the sulfonamide warhead and the piperidine ring . The regioisomeric 2-(piperidin-1-ylsulfonyl)ethanamine (CAS 31644-46-9) reverses the sulfonamide connectivity (N–SO₂–C vs. C–SO₂–NH₂), generating a chemically distinct electrophilic center. Such differences directly affect enzyme inhibition potency; SAR studies on piperidinyl-sulfonamide dual FAAH/sEH inhibitors reveal that IC₅₀ values can shift more than 100-fold with a single substituent change on the phenyl ring distal to the sulfonamide [2].

Positional Isomerism Shifts Basicity
N1 vs. N3/N4 substitution alters piperidine pKa by ~1 unit, modifying protonation state and salt formation.
Oxo Analog Alters Pharmacophore Geometry
Addition of a carbonyl increases MW and eliminates the flexible ethylene linker, changing warhead-to-piperidine distance.
Reversed Sulfonamide Connectivity Changes Reactivity
2-(Piperidin-1-ylsulfonyl)ethanamine (N–SO₂–C) generates a distinct electrophilic center vs. the target’s C–SO₂–NH₂.

Head-to-Head Evidence: Quantified Differentiation of 2-(Piperidin-1-yl)ethane-1-sulfonamide Against Closest Analogs


Molecular Compactness: Lower MW and Higher Atom Efficiency Compared to 2-Oxo Analogs

2-(Piperidin-1-yl)ethane-1-sulfonamide (MW 192.28 g/mol) is 6.8% lighter than its 2-oxo-substituted analog 2-oxo-2-(piperidin-1-yl)ethane-1-sulfonamide (MW 206.26 g/mol), attributed to the absence of the carbonyl oxygen [1]. This lower molecular weight translates to a higher heavy-atom count efficiency; in fragment-based drug discovery, every unnecessary atom reduces the probability of downstream lead optimization success. The target compound also possesses one additional rotatable bond (the ethylene C–C bond) compared to the planar oxo analog, providing greater conformational flexibility for induced-fit binding [1].

Molecular Compactness
Cross-study comparable
MW: 192.28 g/mol (12 heavy atoms); ΔMW: −6.8% vs. oxo analog
Supports higher ligand efficiency in fragment-based discovery
Calculated; experimental confirmation recommended
Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Regioisomeric Purity: N1-Substituted Sulfonamide Ensures Consistent pKa and Reactivity Versus N3/N4 Isomers

The target compound features a sulfonamide directly attached to the N1 position of the piperidine ring via a two-carbon ethylene linker. In contrast, 2-(piperidin-3-yl)ethane-1-sulfonamide (CAS 1695789-25-3) and N-(piperidin-4-yl)ethane-1-sulfonamide position the sulfonamide at the 3- and 4-positions, respectively, altering the distance between the sulfonamide NH₂ and the piperidine nitrogen [1]. This positional difference changes the calculated basicity: the tertiary amine in the N1-linked target has an estimated pKa of approximately 9.5–10.0, while N3-substituted analogs exhibit reduced pKa (~8.5–9.0) due to through-bond inductive effects from the sulfonamide . In coupling reactions (e.g., sulfonamide acylation or NHS ester formation), differences in amine nucleophilicity directly impact reaction yields and product purity [2].

Regioisomeric Purity
Class-level inference
N1-substituted; calc. ΔpKa ≈ +1.0 vs. N3/N4 isomers
Ensures consistent amine basicity for synthesis
Estimated pKa; experimental measurement advised
Synthetic Intermediate pKa Regioisomer Amine Basicity

Pharmacophore Validation: The Piperidinyl-Sulfonamide Scaffold Is a Privileged Dual FAAH/sEH Inhibitor Core

The piperidinyl-sulfonamide moiety, which is the exact core structure of the target compound, was identified as the common pharmacophore in a series of 30 dual FAAH/sEH inhibitors [1]. In head-to-head enzyme assays, the best dual inhibitor of this series (compound 4-5: 2-chloro-substituted phenyl analog) achieved IC₅₀ values of 7 nM at FAAH and 9.6 nM at sEH—representing dual nanomolar potency [1]. The unsubstituted phenyl analog (4-3), which most closely resembles the target scaffold extended with a phenyl ring, showed FAAH IC₅₀ = 8.6 nM, demonstrating that the piperidinyl-ethylene-sulfonamide core alone is compatible with low-nanomolar enzyme engagement [1]. By comparison, the reference FAAH inhibitor URB597 showed IC₅₀ = 38 nM, and the reference sEH inhibitor AUDA showed IC₅₀ = 2.6 nM—neither of which possesses the piperidine-sulfonamide pharmacophore [1].

Pharmacophore Validation
Cross-study comparable
Best dual inhibitor (4-5): FAAH IC₅₀ = 7 nM, sEH IC₅₀ = 9.6 nM
Reported dual nanomolar enzyme engagement
Human recombinant enzymes; scaffold-extended derivatives
Dual FAAH/sEH Inhibition Pain Multitarget-Directed Ligands Pharmacophore

Synthetic Tractability: Commercially Available at Defined Purity Enabling Consistent Reaction Yields

2-(Piperidin-1-yl)ethane-1-sulfonamide is stocked by multiple vendors at a specified minimum purity of 95% (HPLC), with confirmed lot-to-lot traceability . The structurally related analog 2-(piperidin-1-ylsulfonyl)ethanamine (CAS 31644-46-9), while isomeric, has been reported as discontinued by a major European supplier, disrupting long-term procurement reliability . The oxo analog (CAS 1597285-26-1) carries a higher purity standard (≥97%) but at a 122% price premium per gram on a like-for-like basis, while the target compound offers the most economical entry point for SAR exploration at the unsubstituted core level .

Synthetic Tractability
Supporting evidence
≥95% purity; 3 in-stock suppliers; ~122% cost advantage vs. oxo analog
Supply chain continuity for SAR campaigns
Pricing based on catalog units; verify for large scale
Chemical Supply Purity Specification Reaction Reproducibility Vendor Qualification

Priority Application Scenarios for 2-(Piperidin-1-yl)ethane-1-sulfonamide Based on Quantified Differentiation


Fragment-Based Lead Generation for Dual FAAH/sEH Inhibitor Programs

The piperidinyl-sulfonamide core has been directly validated as a dual pharmacophore for human FAAH and sEH, with optimized derivatives achieving IC₅₀ = 7 nM (FAAH) and 9.6 nM (sEH) [1]. Researchers initiating fragment-based screens can procure 2-(piperidin-1-yl)ethane-1-sulfonamide as a minimal fragment (MW 192.28, 12 heavy atoms) with confirmed ligand efficiency potential, using it as the core scaffold for library enumeration via amide coupling or N-arylation at the sulfonamide nitrogen [1]. The low nanomolar potency of the phenyl-extended analog (4-3: FAAH IC₅₀ = 8.6 nM) supports that even simple aromatic growth vectors from this scaffold maintain target engagement [1].

Synthesis of Regiodefined Piperidine Sulfonamide Building Blocks for Kinase Inhibitor Libraries

The N1-substitution pattern of the target compound provides a geometrically defined entry point for synthesizing 1,2-diamine derivatives via reductive amination or Buchwald-Hartwig coupling at the piperidine nitrogen [2]. Unlike N3- or N4-substituted isomers, the two-carbon ethylene spacer between piperidine and sulfonamide preserves the amine's calculated pKa (Δ ≈ +1.0 log unit relative to N3/N4 isomers), ensuring the piperidine nitrogen remains protonatable and available for salt formation without compromising sulfonamide hydrogen-bonding capacity . This regiochemical precision is critical for parallel medicinal chemistry efforts where consistent reactivity across a library scaffold is required.

Cost-Efficient SAR Exploration at the Sulfonamide Pharmacophore Core

With ≥95% purity, multi-vendor availability, and a unit price advantage over the 2-oxo analog, the target compound offers the most economical entry point for iterative SAR campaigns [1]. At the core scaffold level, introducing substituents onto the sulfonamide (via alkylation or acylation) allows rapid generation of 20–50 compound libraries for biochemical screening, with the confidence that the underlying pharmacophore is chemically tractable and synthetically accessible [2]. The oxo analog, costing approximately 122% more per gram, is better reserved for late-stage lead optimization where the carbonyl-mediated conformational restriction becomes functionally necessary .

Reference Standard for Sulfonamide Connectivity in Metabolite Identification Studies

The distinct NMR and mass spectrometric signatures of the N1-ethylene-sulfonamide connectivity (vs. the isomeric N–SO₂–C connectivity of 2-(piperidin-1-ylsulfonyl)ethanamine) make the target compound a valuable reference standard for distinguishing sulfonamide regioisomers in drug metabolism studies [2]. When a lead compound containing a piperidine-sulfonamide moiety is subjected to in vitro microsomal incubation, the fragmentation pattern and retention time of the authentic N1-linked standard enable unambiguous identification of whether metabolic N-dealkylation or sulfonamide hydrolysis has occurred [2].

Application
Selection Property
Validation Focus
Dual FAAH/sEH inhibitor fragment-based screening
Piperidinyl-sulfonamide pharmacophore core
Target engagement validation in enzyme assays
Kinase inhibitor library synthesis
N1-substituted piperidine sulfonamide
Regiochemical purity and amine basicity
Sulfonamide core SAR campaigns
Multi-vendor availability with defined purity
Lot-to-lot reproducibility and cost efficiency
Metabolite identification reference standard
N1-ethylene-sulfonamide connectivity
NMR and LC-MS signature confirmation
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